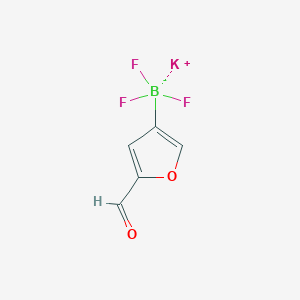

Potassiumtrifluoro(5-formylfuran-3-yl)borate

Descripción

BenchChem offers high-quality Potassiumtrifluoro(5-formylfuran-3-yl)borate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassiumtrifluoro(5-formylfuran-3-yl)borate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C5H3BF3KO2 |

|---|---|

Peso molecular |

201.98 g/mol |

Nombre IUPAC |

potassium;trifluoro-(5-formylfuran-3-yl)boranuide |

InChI |

InChI=1S/C5H3BF3O2.K/c7-6(8,9)4-1-5(2-10)11-3-4;/h1-3H;/q-1;+1 |

Clave InChI |

DZHZCVGPBMRJPB-UHFFFAOYSA-N |

SMILES canónico |

[B-](C1=COC(=C1)C=O)(F)(F)F.[K+] |

Origen del producto |

United States |

Potassium Trifluoro(5-formylfuran-3-yl)borate: Structure, Synthesis, and Applications

Topic: Potassium trifluoro(5-formylfuran-3-yl)borate Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Functionalized Heteroaryl Borates

In the landscape of modern medicinal chemistry, Potassium trifluoro(5-formylfuran-3-yl)borate represents a high-value "bifunctional" building block. Unlike simple aryl boronic acids, this molecule offers two distinct orthogonal handles for diverse chemical elaboration:

-

The Trifluoroborate (

) Moiety: A robust, air-stable masked boronic acid ready for palladium-catalyzed Suzuki-Miyaura cross-coupling. -

The Formyl (

) Group: An electrophilic handle permitting immediate diversification via reductive amination, Wittig olefination, or oxidation/reduction sequences.

This guide analyzes the structural integrity, synthesis, and field-proven application protocols for this specific organoboron reagent, addressing the common stability challenges associated with electron-deficient furan derivatives.

Chemical Structure & Electronic Properties

Structural Identity

-

IUPAC Name: Potassium trifluoro(5-formylfuran-3-yl)borate

-

Molecular Formula:

-

Molecular Weight: ~218.0 g/mol [1]

-

Core Scaffold: Furan ring substituted at the 3-position with a trifluoroborate group and at the 5-position with a formyl group.

Electronic Analysis

The positioning of substituents is critical for the reactivity profile:

-

3-Position (Boron): Placing the boron at the

-position (C3) of the furan ring renders the C-B bond significantly more stable toward protodeboronation compared to the -

5-Position (Aldehyde): The electron-withdrawing formyl group at C5 deactivates the furan ring. While this reduces the nucleophilicity of the furan (potentially slowing transmetalation), it further stabilizes the C-B bond against hydrolytic cleavage.

Table 1: Comparative Stability Profile

| Feature | Boronic Acid Precursor | Potassium Trifluoroborate Salt |

| Physical State | Waxy solid / Powder (often forms anhydrides) | Crystalline Free-flowing Solid |

| Air/Moisture Stability | Hygroscopic; prone to boroxine formation | Indefinitely stable at ambient temp |

| Stoichiometry | Variable (due to dehydration) | Precise (1:1 monomeric salt) |

| Atom Economy | Low (requires excess reagent) | High (stoichiometric usage possible) |

Synthesis & Preparation

Since this specific isomer is a specialized reagent, it is frequently synthesized in-house from the corresponding boronic acid or ester. The conversion utilizes the Molander Protocol , ensuring a robust transition from the Lewis acidic boronic acid to the tetracoordinate, nucleophilic borate salt.

Synthesis Scheme (Graphviz)

Caption: Conversion of boronic acid to potassium trifluoroborate via KHF2 treatment.

Detailed Protocol

Objective: Convert 5-formylfuran-3-boronic acid (CAS 62306-80-3) to the potassium trifluoroborate salt.

-

Dissolution: Dissolve 5-formylfuran-3-boronic acid (1.0 equiv) in a minimal amount of Methanol (MeOH).

-

Salt Formation: Prepare a saturated solution of Potassium Hydrogen Difluoride (

, 3.5 equiv) in distilled water (-

Note:

etches glass; use plasticware (polypropylene) for the aqueous fluoride solution if possible, or add quickly to the glass reactor.

-

-

Addition: Dropwise add the aqueous

to the stirring boronic acid solution at 0°C. -

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2–4 hours. A white precipitate should begin to form.

-

Concentration: Remove the methanol under reduced pressure (rotary evaporator). Do not heat above 40°C to avoid aldehyde degradation.

-

Isolation: The product is typically insoluble in the remaining aqueous matrix. Filter the solid.[2]

-

Purification: Wash the filter cake with cold acetone or diethyl ether (to remove organic impurities) and then with a small amount of cold water (to remove excess inorganic fluorides).

-

Drying: Dry under high vacuum (lyophilization is recommended) to yield the pure crystalline salt.

Applications: Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is introducing the formyl-furan moiety into aryl or heteroaryl scaffolds.

Mechanistic Advantage

Standard boronic acids of electron-deficient heteroaromatics often suffer from rapid protodeboronation under the basic conditions of Suzuki coupling. The trifluoroborate moiety acts as a "slow-release" reservoir. Under the reaction conditions (specifically in the presence of a base and hydroxylic solvent), the

Recommended Coupling Conditions

For heteroaryl trifluoroborates, specialized ligands are required to facilitate the transmetalation and oxidative addition steps.

System: Pd-RuPhos or Pd-XPhos Gen 3/4 Precatalysts.

Table 2: Optimized Coupling Protocol

| Parameter | Condition | Rationale |

| Catalyst | XPhos Pd G3 (2–5 mol%) | Excellent for heteroaryl chlorides; rapid activation. |

| Base | Mild base prevents aldehyde aldol condensation. | |

| Solvent | Toluene : Water (3:1) | Biphasic system is crucial for |

| Temperature | 80°C – 100°C | Sufficient energy for transmetalation of electron-poor furans. |

| Time | 4 – 16 Hours | Monitor via LCMS for consumption of aryl halide. |

Experimental Workflow (Graphviz)

Caption: Workflow for Suzuki-Miyaura coupling of Potassium trifluoro(5-formylfuran-3-yl)borate.

Secondary Functionalization: The Aldehyde Handle

Once the furan core is installed, the 5-formyl group serves as a versatile pivot point.

-

Reductive Amination:

-

Reagents: Amine (

), Sodium Triacetoxyborohydride ( -

Conditions: DCM or DCE, Room Temp.

-

Outcome: Rapid access to aminomethyl-furan derivatives (common in kinase inhibitors).

-

-

Wittig/Horner-Wadsworth-Emmons:

-

Reagents: Phosphonium salt or Phosphonate + Base (

or -

Outcome: Extension of the carbon chain, creating vinyl-furan systems.

-

Safety & Handling

-

Fluoride Content: While the

group is stable, large-scale synthesis involves -

Aldehyde Reactivity: Store the compound under inert atmosphere (Argon/Nitrogen) at 4°C. Aldehydes can slowly oxidize to carboxylic acids or polymerize if exposed to air/light for extended periods.

-

Toxicity: Treat as a potential irritant. Specific toxicology data is often limited for research reagents; assume standard organoboron hazards.

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240–9261. Link

- Deng, X. M., et al. (2011). Palladium-Catalyzed Cross-Coupling of Potassium Heteroaryltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry.

-

Butters, M., et al. (2011). Process Development of a Suzuki Cross-Coupling Reaction Involving a Heteroaryl Trifluoroborate. Organic Process Research & Development, 15(1), 123-129. Link

Sources

Potassium (5-formylfuran-3-yl)trifluoroborate (CAS: 1393683-78-7): A Technical Guide to Divergent Furan Functionalization

Executive Summary

In modern medicinal chemistry, the incorporation of heteroaromatic bioisosteres is a foundational strategy for optimizing pharmacokinetic profiles. Potassium (5-formylfuran-3-yl)trifluoroborate (CAS: 1393683-78-7)[1] has emerged as a premier, bench-stable organoboron reagent for these applications. As a Senior Application Scientist, I frequently advocate for the transition from traditional boronic acids to potassium organotrifluoroborates when dealing with electron-rich systems like furans. This whitepaper deconstructs the physicochemical advantages, mechanistic logic, and self-validating protocols required to successfully deploy this specific reagent in Suzuki-Miyaura cross-coupling workflows.

Physicochemical Profiling & Structural Advantages

Traditional furan-containing boronic acids are notoriously sensitive. They are prone to forming variable mixtures of trimeric boroxines and suffer from rapid protodeboronation under the basic conditions required for cross-coupling. By contrast, organotrifluoroborates exist as stable, tetracoordinate monomeric species 2[2].

Table 1: Quantitative Physicochemical Data

| Parameter | Specification |

| Chemical Name | Potassium (5-formylfuran-3-yl)trifluoroborate |

| CAS Number | 1393683-78-7 1[1] |

| Molecular Formula | C5H3BF3KO2[1] |

| Molar Mass | 201.98 g/mol [1] |

| Coordination State | Tetracoordinate (Monomeric)[2] |

| Bench Stability | Indefinite (Air and moisture tolerant) 3[3] |

Causality in Reagent Selection: The carbon-boron bond in electron-rich furans is highly susceptible to hydrolytic cleavage. By utilizing the trifluoroborate salt, the boron atom is sterically and electronically shielded by three highly electronegative fluorine atoms. This protection prevents premature degradation, allowing the reagent to be stored indefinitely on the benchtop without inert atmosphere gloveboxes[3].

Mechanistic Pathway: The Logic of In Situ Hydrolysis

The integration of Potassium (5-formylfuran-3-yl)trifluoroborate into a Suzuki-Miyaura coupling requires a precise understanding of its activation. Trifluoroborates do not undergo transmetalation directly. Instead, they act as a "slow-release" reservoir for the active boronic acid4[4].

In a biphasic solvent system, the trifluoroborate undergoes base-promoted hydrolysis. This controlled, in situ hydrolysis maintains a low, steady-state concentration of the highly reactive boronic acid, perfectly matching the turnover rate of the palladium catalytic cycle. This kinetic synchronization is the primary reason why trifluoroborates effectively eliminate homocoupling and protodeboronation side reactions[4].

Caption: Logic of in situ hydrolysis and Pd-catalyzed cross-coupling of organotrifluoroborates.

Self-Validating Experimental Protocol

To ensure high-fidelity cross-coupling, the following protocol establishes a self-validating system where each step inherently confirms the success of the previous one. This methodology is adapted from optimized procedures for furan-substituted trifluoroborates 5[5].

Caption: Self-validating biphasic workflow for Suzuki-Miyaura coupling of organotrifluoroborates.

Step-by-Step Methodology:

-

Reagent Assembly & Stoichiometry:

-

Action: Charge a reaction vial with the aryl halide (1.0 equiv), Potassium (5-formylfuran-3-yl)trifluoroborate (1.10 equiv), and PdCl2(dppf)·CH2Cl2 (0.05–0.09 equiv)[5].

-

Causality: A slight excess (1.10 equiv) of the trifluoroborate ensures complete consumption of the valuable aryl halide. The dppf ligand provides a large bite angle, facilitating rapid reductive elimination.

-

-

Base Addition & Inertion:

-

Action: Add Cs2CO3 or K2CO3 (3.0 equiv). Seal the vial and purge with Argon for 5 minutes[5].

-

Causality: Carbonate bases are strong enough to drive the hydrolysis of the trifluoroborate but mild enough to tolerate sensitive functional groups (like the formyl moiety).

-

-

Biphasic Solvent Introduction:

-

Thermal Activation:

-

Action: Heat the reaction mixture to 65–80 °C for 12–16 hours[5].

-

Validation Check: The transition from a heterogeneous suspension to a distinct biphasic mixture with a color change (often dark red/brown) visually validates active Pd(0) turnover.

-

-

Phase Separation & Purification:

-

Action: Cool to room temperature, separate the aqueous layer, and filter the organic phase through a thin pad of silica or Celite to remove palladium black[5].

-

Causality: Early removal of Pd prevents product degradation during concentration and simplifies downstream chromatography.

-

Strategic Applications in Drug Discovery

The incorporation of the 5-formylfuran-3-yl group serves a dual purpose in structural biology and synthetic design:

-

Bioisosterism: The furan ring acts as an electron-rich bioisostere for phenyl or pyrrole rings, often improving the solubility and pharmacokinetic profile of the parent pharmacophore.

-

Divergent Functionalization: The formyl group (aldehyde) is a highly versatile synthetic handle. Post-coupling, it can be subjected to reductive amination to append solubilizing aliphatic amines, or Wittig olefination to extend the carbon framework. This makes Potassium (5-formylfuran-3-yl)trifluoroborate a premier building block for library generation in hit-to-lead optimization.

References

- ChemBK. "1393683-78-7 - ChemBK".

- NIH / PMC. "Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides".

- Wikipedia. "Organotrifluoroborate".

- Sigma-Aldrich. "Potassium Organotrifluoroborates".

- NIH / PMC. "Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues".

Sources

- 1. chembk.com [chembk.com]

- 2. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 3. Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 5. Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Formylfuran-3-yl Trifluoroborate Molander Salt: A Superior Reagent for Modern Drug Discovery

Introduction: Overcoming the Instability of Heteroaryl Boronic Acids

In the landscape of modern synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1] Its utility in forging connections between sp²-hybridized centers has accelerated the discovery and development of countless pharmaceutical agents. The reaction's power, however, is often predicated on the stability and reliability of its organoboron coupling partner.

While boronic acids are the most common class of reagents, they suffer from inherent limitations. Many are waxy, difficult-to-purify solids that exist as an equilibrium of monomers and their cyclic anhydrides (boroxines), complicating precise stoichiometric control. This instability is particularly acute for electron-deficient and five-membered heteroaryl systems, such as furans. Furanboronic acids are notoriously prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, diminishing the effective concentration of the nucleophile and leading to poor and irreproducible yields.[2]

To address these challenges, the development of potassium organotrifluoroborate salts, pioneered by Gary Molander, has been a significant advancement. These "Molander salts" are crystalline, monomeric, and demonstrate remarkable stability to both air and moisture, allowing for indefinite storage without degradation.[1][3] They serve as a protected, "slow-release" form of the corresponding boronic acid, revealing their reactivity only under the specific conditions of the cross-coupling reaction.[1] This guide provides an in-depth technical overview of Potassium (5-formylfuran-3-yl)trifluoroborate , a reagent designed to deliver the valuable 5-formylfuran-3-yl moiety with the enhanced stability and handling characteristics of the Molander salt platform.

Core Properties and Advantages

Potassium (5-formylfuran-3-yl)trifluoroborate is a solid material that offers significant operational advantages over its boronic acid counterpart. The tetracoordinate boron center, saturated by three electronegative fluorine atoms, "masks" the inherent reactivity and Lewis acidity of the C-B bond, rendering the compound robust.[1]

| Property | Data / Description |

| Chemical Name | Potassium (5-formylfuran-3-yl)trifluoroborate |

| Synonym | 5-Formylfuran-3-yl Molander Salt |

| Molecular Formula | C₅H₃BF₃KO₂ |

| Molecular Weight | 201.98 g/mol [4] |

| Appearance | Typically a white to off-white or light-colored solid, a characteristic of Molander salts.[5] |

| Stability | Air- and moisture-stable crystalline solid; significantly more resistant to protodeboronation than the corresponding boronic acid.[1][3][6] |

| Key Advantage | Overcomes the inherent instability of furanboronic acids, especially those bearing electron-withdrawing groups, enabling reliable and reproducible use in cross-coupling.[2] |

Synthesis of the Trifluoroborate Salt

The preparation of potassium organotrifluoroborates is a straightforward and high-yielding process, typically proceeding from the corresponding boronic acid or boronate ester. This conversion is a critical step that imparts the desired stability to the organoboron reagent.

Workflow for Synthesis

Caption: General workflow for the synthesis of a Molander salt.

Step-by-Step Synthesis Protocol

This protocol is adapted from the general procedure for the synthesis of heteroaryltrifluoroborates.[7]

-

Dissolution: The starting material, 5-formylfuran-3-yl boronic acid or its corresponding boronate ester, is dissolved in a minimal amount of methanol in a flask.

-

Preparation of Fluorinating Agent: A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) is prepared. Typically, an excess of KHF₂ (e.g., 3-4 equivalents) is used to drive the reaction to completion.

-

Reaction: The aqueous KHF₂ solution is added slowly to the stirring methanolic solution of the boronic acid at room temperature.

-

Precipitation: Upon addition, the potassium trifluoroborate salt, being less soluble in the reaction mixture, begins to precipitate. The mixture is stirred vigorously for a period of 15-30 minutes to ensure complete formation and precipitation.

-

Isolation: The resulting solid is collected by vacuum filtration.

-

Washing: The filter cake is washed with cold methanol and subsequently with a non-polar solvent like diethyl ether to remove residual impurities and water.

-

Drying: The crystalline product is dried under high vacuum to yield the pure potassium (5-formylfuran-3-yl)trifluoroborate salt.

Causality Insight: The use of KHF₂ is both convenient and efficient. It acts as the source of fluoride ions that coordinate to the empty p-orbital of the boron atom, forming the stable tetracoordinate [R-BF₃]⁻ anion. The precipitation of the potassium salt from the aqueous methanol mixture provides a powerful thermodynamic driving force for the reaction and simplifies purification immensely.

Application in Suzuki-Miyaura Cross-Coupling

The primary application for 5-formylfuran-3-yl trifluoroborate is as a robust coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This enables the facile installation of the formyl-functionalized furan ring, a common scaffold in biologically active molecules, onto various aryl or heteroaryl halides and triflates.

Catalytic Cycle and Mechanism

The Molander salt enters the catalytic cycle after an initial hydrolysis or reaction with a base to generate the active tricoordinate boronic acid species in situ.

Caption: The Suzuki-Miyaura catalytic cycle using a Molander salt.

Field-Proven Insights & Protocol

While the stability of the trifluoroborate is a major advantage, the presence of the electron-withdrawing formyl group on the furan ring presents a specific challenge. Electron-deficient heteroarylboron reagents can be less nucleophilic, making the transmetalation step of the catalytic cycle more difficult. Indeed, studies on the constitutional isomer, 5-formylfuran-2-yltrifluoroborate, have shown that couplings with aryl bromides can result in modest yields (e.g., 39%).[2][7]

Causality Insight: To overcome the reduced nucleophilicity, the choice of catalyst system is critical. A highly active catalyst, typically comprising a palladium source and a bulky, electron-rich phosphine ligand, is required. These ligands promote both the initial oxidative addition and the final reductive elimination steps, while also facilitating the challenging transmetalation of the electron-poor heteroaryl group.

Recommended Experimental Protocol

The following protocol is based on conditions found to be effective for challenging heteroaryltrifluoroborate couplings.[2][7]

-

Vessel Preparation: To a dry reaction vessel (e.g., a microwave vial or Schlenk tube) is added the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%), the phosphine ligand (e.g., RuPhos, 2-6 mol%), the aryl/heteroaryl halide (1.0 equiv), Potassium (5-formylfuran-3-yl)trifluoroborate (1.05-1.2 equiv), and the base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equiv).

-

Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Nitrogen or Argon) by evacuating and backfilling three times.

-

Solvent Addition: Degassed solvent (e.g., ethanol or a toluene/water mixture) is added via syringe. The concentration is typically in the range of 0.1-0.2 M with respect to the limiting reagent.

-

Heating: The reaction mixture is heated with vigorous stirring to the target temperature (typically 80-100 °C) for the specified time (e.g., 12-24 hours). Reaction progress can be monitored by TLC, GC-MS, or LC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion

Potassium (5-formylfuran-3-yl)trifluoroborate represents a significant improvement over traditional boronic acids for the synthesis of complex molecules. Its bench-top stability, ease of handling, and monomeric nature ensure stoichiometric precision and experimental reproducibility. While the electron-withdrawing nature of the formyl group necessitates the use of highly active catalyst systems, the trifluoroborate platform provides a reliable and effective solution for incorporating this valuable furan-based building block. For researchers in drug discovery and development, the adoption of such advanced reagents is crucial for streamlining synthetic routes and accelerating the path to novel chemical entities.

References

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–23. ([Link])

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. ([Link])

-

Molander, G. A., & Biolatto, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973-980. ([Link])

-

Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. Retrieved from [Link]

-

Bode, J. W., et al. (2021). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Research Collection. ([Link])

-

Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. ([Link])

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [Link]

-

Bode, J. W., et al. (2017). Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs). Chemical Science, 8(3), 1947-1951. ([Link])

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. ([Link])

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-23. ([Link])

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. ([Link])

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. molcore.com [molcore.com]

- 5. CAS 13682-77-4: Potassium vinyltrifluoroborate [cymitquimica.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

Engineering Stability: A Technical Guide to Furan-3-Boronic Acid Surrogates in Cross-Coupling Synthesis

Executive Summary

Furan-3-boronic acid is an indispensable building block in medicinal chemistry and materials science, offering a direct synthetic route to incorporate the furan-3-yl pharmacophore into complex architectures. However, as a Senior Application Scientist, I frequently observe that its utility is severely compromised by its inherent instability. The free boronic acid is notoriously prone to rapid protodeboronation, leading to poor yields and complex reaction mixtures during standard Suzuki-Miyaura cross-couplings.

This technical guide dissects the mechanistic causality behind this degradation and provides field-proven, self-validating protocols for utilizing stable

The Mechanistic Causality of Protodeboronation

To solve the instability of furan-3-boronic acid, we must first understand the causality of its degradation. Free boronic acids are

However, in electron-rich heteroaryl systems like furan, the oxygen heteroatom donates electron density into the aromatic ring. When the "ate" complex forms, the electron-rich furan ring stabilizes the developing carbanion, facilitating the premature cleavage of the C–B bond. This transfers the furan ring to a proton (from water), resulting in rapid protodeboronation[1]. Because this degradation pathway kinetically outpaces the transmetalation step, utilizing unprotected furan-3-boronic acid often leads to catastrophic reaction failure.

Mechanism of Protodeboronation vs. MIDA Boronate Slow-Release Strategy.

Strategic Surrogates: Rehybridization for Stability

To circumvent protodeboronation, modern synthetic strategies employ surrogates that pre-form an

Furan-3-MIDA Boronates (The Slow-Release Mechanism)

As detailed in the seminal research on 2, MIDA boronates feature a dative nitrogen-to-boron bond that enforces

The brilliance of the MIDA surrogate lies in its controlled deprotection. When exposed to a mild aqueous base (e.g.,

Potassium Furan-3-Trifluoroborates (Salt-Stabilized Activation)

Potassium trifluoroborates (

Quantitative Performance Analysis

The following data summarizes the comparative performance of furan-3-boronic acid and its

| Boron Reagent | Hybridization | Bench Stability | Susceptibility to Protodeboronation | Typical Cross-Coupling Yield |

| Furan-3-boronic acid | Poor (Degrades over weeks) | High (Rapid under basic conditions) | 10% - 40% (Highly variable) | |

| Furan-3-Bpin (Pinacol ester) | Moderate | Moderate | 50% - 70% | |

| Potassium furan-3-trifluoroborate | Excellent (Indefinite) | Low | 80% - 95% | |

| Furan-3-MIDA boronate | Excellent (Indefinite) | None (Requires in situ release) | 85% - 99% |

Self-Validating Experimental Methodologies

Protocol A: Slow-Release Suzuki-Miyaura Coupling via MIDA Boronate

This protocol leverages the kinetic matching of MIDA hydrolysis and palladium transmetalation.

Reagents: Aryl halide (1.0 eq), Furan-3-MIDA boronate (1.5 eq),

Step-by-Step Procedure:

-

Assembly: Charge an oven-dried Schlenk flask with the aryl halide, Furan-3-MIDA boronate,

, SPhos, and -

Atmosphere Control: Evacuate and backfill the flask with dry Argon three times to prevent oxidative homocoupling.

-

Solvent Addition: Add thoroughly degassed Dioxane and

via syringe. -

Thermal Activation: Heat the mixture to 60 °C (or up to 100 °C for electron-rich aryl chlorides) and stir vigorously for 6–24 hours.

-

Isolation: Cool to room temperature, dilute with Ethyl Acetate, wash with water and brine, dry over anhydrous

, and purify via flash column chromatography.

Causality & Self-Validation Checkpoint: The 5:1 Dioxane/

ratio is mathematically calibrated to hydrolyze the MIDA ligand at a rate commensurate with the catalytic turnover. If you monitor the reaction via TLC and observe a buildup of free furan-3-boronic acid without corresponding product formation, this validates that the slow-release system is functioning, but the cross-coupling cycle is stalled (indicating either catalyst poisoning or insufficient aryl halide reactivity).

Step-by-step workflow for slow-release Suzuki-Miyaura cross-coupling.

Protocol B: Cross-Coupling with Potassium Furan-3-Trifluoroborate

Reagents: Aryl halide (1.0 eq), Potassium furan-3-trifluoroborate (1.1 eq),

Step-by-Step Procedure:

-

Assembly: Combine the aryl halide, potassium furan-3-trifluoroborate,

, and -

Degassing: Add the Toluene/

mixture and sparge with Argon for 15 minutes. -

Reaction: Seal the vial and heat at 85 °C until complete consumption of the aryl halide is observed via GC-MS.

-

Workup: Quench with water, extract the aqueous layer with Ethyl Acetate, dry the combined organics, and concentrate in vacuo.

Causality & Self-Validation Checkpoint: The solubility of the

salt is highly dependent on the solvent dielectric constant. If undissolved salt remains after reaching 85 °C, the transmetalation will be artificially bottlenecked. The immediate resolution of this by adding a phase-transfer catalyst or slightly increasing the water ratio validates the kinetic dependency on the dissolved active hydroxofluoroborate species.

References

-

Title: A versatile synthesis of 17-heteroaryl androstenes via palladium-mediated Suzuki cross-coupling with heteroaryl boronic acids Source: Ovid URL: 1

-

Title: Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride Source: ACS Publications (Organic Letters) URL: 3

-

Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: PMC (Journal of the American Chemical Society) URL: 2

-

Title: MIDA-protected Boronate Esters Source: Sigma-Aldrich URL:

-

Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: 4

Sources

- 1. ovid.com [ovid.com]

- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

A Researcher's Guide to Furan-3-yl Boronates: A Comparative Analysis of Potassium Trifluoro(5-formylfuran-3-yl)borate and 5-Formylfuran-3-boronic Acid

An In-Depth Technical Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, furan scaffolds are privileged structures, integral to a multitude of biologically active compounds. Their incorporation into complex molecules often relies on robust and efficient cross-coupling methodologies, primarily the Suzuki-Miyaura reaction. The choice of the organoboron reagent is a critical determinant of success in these endeavors. This guide provides a comprehensive technical comparison between two key building blocks: Potassium trifluoro(5-formylfuran-3-yl)borate and 5-Formylfuran-3-boronic acid .

This analysis moves beyond a simple datasheet comparison, offering field-proven insights into the practical implications of choosing one reagent over the other. We will delve into the core physicochemical properties, mechanistic nuances in catalysis, and strategic considerations to empower researchers in drug discovery and development to make informed, effective decisions.

Section 1: Physicochemical Properties and Stability—A Tale of Two Reagents

The most significant distinction between potassium organotrifluoroborates and their corresponding boronic acids lies in their stability and handling characteristics.[1][2] Boronic acids, while highly reactive and effective, are notoriously susceptible to degradation pathways that can compromise reaction yields and reproducibility.[3][4]

5-Formylfuran-3-boronic acid , like many heteroaryl boronic acids, is prone to several decomposition routes:

-

Protodeboronation: The cleavage of the C–B bond by a proton source (e.g., water or alcohols) is a common side reaction, particularly under the basic conditions of the Suzuki-Miyaura coupling.[3][4] This is often accelerated at elevated temperatures.

-

Oxidative Degradation: The C-B bond can be sensitive to air oxidation.

-

Trimerization: Boronic acids can undergo spontaneous dehydration to form cyclic boroxine anhydrides, which can complicate stoichiometry and affect reactivity.[5]

In stark contrast, Potassium trifluoro(5-formylfuran-3-yl)borate offers a robust solution to these stability challenges. As crystalline, tetracoordinate salts, organotrifluoroborates are generally stable to air and moisture and can be stored indefinitely on the benchtop without significant decomposition.[2][6][7] This inherent stability stems from the strong boron-fluorine bonds and the tetrahedral geometry, which protects the C-B bond from many of the degradation pathways that plague boronic acids.[1][8]

Comparative Data Summary

| Property | 5-Formylfuran-3-boronic acid | Potassium trifluoro(5-formylfuran-3-yl)borate | Key Insight for Researchers |

| Chemical Structure | C₅H₅BO₄ | C₅H₄BF₃KO | The trifluoroborate is a tetracoordinate salt, while the boronic acid is a trigonal planar Lewis acid. |

| Molecular Weight | 139.90 g/mol [9] | ~196.00 g/mol (Varies with supplier) | Stoichiometric calculations must account for the different molecular weights. |

| Physical Form | Typically a solid powder[10] | Free-flowing crystalline solid[1] | Trifluoroborates are generally easier to handle and weigh accurately. |

| Stability to Air/Moisture | Moderate to low; susceptible to protodeboronation and oxidation[1][3] | High; indefinitely stable on the benchtop[2][6][7] | Trifluoroborates are ideal for library synthesis and long-term storage, reducing reagent waste. |

| Chromatography Stability | Generally unstable; purification is challenging[11] | Stable; can withstand various non-protic reaction conditions[12][13] | The trifluoroborate allows for functional group manipulation on the furan ring while retaining the C-B bond. |

| Handling | Requires inert atmosphere for long-term storage and careful handling to avoid moisture[10] | Can be handled in air; non-hygroscopic[14] | Simplifies experimental setup and reduces the need for stringent anhydrous techniques. |

Section 2: The Suzuki-Miyaura Coupling: Mechanistic Differences and Implications

While both reagents are effective partners in Suzuki-Miyaura cross-coupling, their entry into the catalytic cycle differs significantly. This mechanistic variance is the key to understanding the strategic advantages of using organotrifluoroborates.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[15][16] The critical difference between the two reagents lies in the transmetalation step.

Activation of 5-Formylfuran-3-boronic acid

The boronic acid itself is not the active transmetalating species. It first reacts with the base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species, [ArB(OH)3]⁻. This boronate then transfers the aryl group to the palladium(II) center.

Activation of Potassium trifluoro(5-formylfuran-3-yl)borate

The trifluoroborate salt is a "protected" or "pro-nucleophile" form of the boronic acid.[8] It must first undergo hydrolysis in situ to release the corresponding boronic acid.[17][18] This hydrolysis, which involves the sequential replacement of fluoride ions with hydroxide ions, is a crucial rate-determining step.

This in situ generation of the boronic acid is a major advantage. It acts as a "slow-release" mechanism, maintaining a low, steady-state concentration of the reactive boronic acid throughout the reaction.[17][19][20] This minimizes the common side reactions associated with having a high concentration of boronic acid present, such as homocoupling and protodeboronation.[19][21]

Workflow Comparison: Activation for Transmetalation

Notably, studies have shown that the hydrolysis rate of organotrifluoroborates is highly dependent on the organic substituent. For furyl trifluoroborates, hydrolysis can be slow and may even require acid catalysis under nominally basic conditions, creating a unique "acid-base paradox".[17][18][19] This ensures a very slow and controlled release of the boronic acid, which is highly beneficial for sensitive substrates.

Section 3: Experimental Protocols and Strategic Selection

The choice between these two reagents often comes down to the specific requirements of the synthesis. Below are general, representative protocols for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with 5-Formylfuran-3-boronic acid

This protocol is adapted for unstable heteroaryl boronic acids, emphasizing milder conditions to mitigate decomposition.[3][22]

Materials:

-

Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

-

5-Formylfuran-3-boronic acid (1.3 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O)

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide, 5-formylfuran-3-boronic acid, and base.

-

Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Under a positive pressure of inert gas, add the palladium catalyst.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with Potassium trifluoro(5-formylfuran-3-yl)borate

This protocol leverages the stability of the trifluoroborate, which often allows for more robust conditions and stoichiometric precision.[14][23][24]

Materials:

-

Aryl Halide (e.g., Aryl Chloride or Bromide) (1.0 equiv)

-

Potassium trifluoro(5-formylfuran-3-yl)borate (1.05-1.1 equiv)

-

Palladium Catalyst (e.g., Pd(OAc)₂ with a ligand like RuPhos or SPhos, 2-4 mol%)

-

Base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 equiv)

-

Solvent (e.g., Toluene/H₂O 4:1 or THF/H₂O 10:1)

Procedure:

-

To a reaction vessel, add the aryl halide, potassium trifluoro(5-formylfuran-3-yl)borate, palladium catalyst, ligand, and base.

-

Seal the vessel and purge with an inert gas (Argon or Nitrogen).

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction to the desired temperature (e.g., 85-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Section 4: A Decision-Making Framework for Reagent Selection

As a senior application scientist, the goal is to provide a logical framework for choosing the optimal reagent for a given project. The following decision tree and summary table distill the key selection criteria.

Decision-Making Workflow

Summary of Advantages and Disadvantages

| Reagent | Advantages | Disadvantages | Best Suited For |

| 5-Formylfuran-3-boronic acid | - High reactivity- Potentially lower cost- Extensive literature precedent | - Prone to protodeboronation & homocoupling[1][21]- Poor benchtop and storage stability[3]- Difficult to purify; may exist as boroxine[5][11] | Rapid, small-scale syntheses where the reagent can be used immediately and reaction conditions are mild. |

| Potassium trifluoro(5-formylfuran-3-yl)borate | - Excellent air and moisture stability[2][7]- "Slow-release" of boronic acid minimizes side reactions[19][20]- Crystalline solid, easy to handle and weigh accurately[1]- Tolerant of a wide range of functional groups[6][12] | - Requires in situ hydrolysis to become active[17]- Higher molecular weight- Potentially higher initial cost | High-throughput screening, library synthesis, multi-step sequences, reactions with sensitive substrates, and when reproducibility and reliability are paramount. |

Conclusion

Both Potassium trifluoro(5-formylfuran-3-yl)borate and 5-Formylfuran-3-boronic acid are valuable reagents for introducing the 5-formylfuran-3-yl motif in drug discovery. However, they are not interchangeable. The boronic acid, while effective, carries the liabilities of instability that can lead to lower yields, poor reproducibility, and wasted material.

For the modern drug development professional, where robustness, reliability, and scalability are critical, the potassium trifluoroborate salt emerges as the superior choice . Its exceptional stability simplifies handling and storage, while its slow-release mechanism provides a more controlled and efficient entry into the Suzuki-Miyaura catalytic cycle, mitigating common side reactions. By understanding the fundamental differences in their chemistry, researchers can better design their synthetic strategies, leading to more efficient and successful outcomes in the synthesis of complex, furan-containing molecules.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

-

PubMed. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]

-

Kappe, C. O., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 3229–3232. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]

-

ResearchGate. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

SlidePlayer. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. SlidePlayer. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. Organic Letters, 10(9), 1795-1798. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 73(18), 7481-7485. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1395-1407. [Link]

-

Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(10), 2031-2034. [Link]

-

Mayr's Database Of Reactivity Parameters. Molecule potassium trifluoro(furan-3-yl)borate. Mayr's Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Formylfuran-3-boronic acid. PubChem. [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 74(21), 8095–8100. [Link]

-

University of Pennsylvania. (n.d.). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons. [Link]

-

ResearchGate. (2025, August 5). fluoride with an arylboronic ester for PET: Synthesis and aqueous stability of a fluorescent [18F]-labeled aryltrifluoroborate. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3351–3356. [Link]

-

ResearchGate. (2025, August 6). Recent Advances in Organotrifluoroborates Chemistry. ResearchGate. [Link]

-

The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

PubChemLite. (n.d.). 5-formylfuran-3-boronic acid (C5H5BO4). PubChemLite. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833-844. [Link]

-

National Institutes of Health. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed Central. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 2. DSpace [repository.upenn.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Formylfuran-3-boronic acid | C5H5BO4 | CID 5221096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 27329-70-0: 2-Formylfuran-5-boronic acid | CymitQuimica [cymitquimica.com]

- 11. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 12. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pure.ed.ac.uk [pure.ed.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Bifunctionality: A Technical Guide to Aldehyde-Functionalized Organotrifluoroborates

Executive Summary: The Orthogonal Advantage

In modern drug discovery, "molecular editing"—the ability to selectively functionalize one site of a molecule without perturbing others—is paramount. Aldehyde-containing organotrifluoroborates (e.g., potassium 4-formylphenyltrifluoroborate) represent a high-value class of bifunctional amphiphilic reagents .

Unlike their boronic acid counterparts, which are prone to protodeboronation, oxidation, and trimerization (boroxine formation), organotrifluoroborates contain a tetracoordinate boron center.[1][2] This saturation shuts down the empty p-orbital, rendering the boron nucleophile inert to many electrophilic conditions that would decompose a boronic acid. Consequently, the aldehyde moiety can be subjected to reductive amination, olefination, or condensation reactions while the boron species remains intact, ready for a subsequent Suzuki-Miyaura cross-coupling.

This guide details the synthesis, stability, and divergent reactivity of these reagents, providing a roadmap for their use as linchpins in fragment-based drug discovery (FBDD).

Synthesis & Stability Profile

The Tetracoordinate Shield

The stability of these reagents stems from the high bond energy of the B–F bond (approx. 180 kcal/mol) and the negative charge on the boron atom. This prevents the coordination of Lewis bases (like amines used in reductive amination) to the boron center, a common failure mode in boronic acid chemistry (e.g., the Petasis reaction or boronate-amine complexation).

Preparation Protocol

The standard synthesis involves the treatment of the corresponding boronic acid or ester with potassium bifluoride (

Protocol: Synthesis of Potassium 4-Formylphenyltrifluoroborate

-

Dissolution: Dissolve 4-formylphenylboronic acid (10.0 mmol) in MeOH (20 mL).

-

Fluorination: Add a saturated aqueous solution of

(3.5 equiv, 4.5 M) dropwise at 0 °C. -

Precipitation: Stir vigorously for 15 minutes. The mixture will form a white slurry.

-

Isolation: Concentrate in vacuo to remove MeOH. Filter the resulting solid.

-

Purification: Wash the solid with cold water (to remove excess fluoride) and

. Recrystallize from minimal hot acetonitrile if necessary. -

Validation:

NMR should show a characteristic quartet at

Stability Data Matrix[1]

| Parameter | Boronic Acid ( | Trifluoroborate ( | Implication for Aldehyde Reagents |

| Air/Moisture Stability | Low (Dehydrates to boroxines) | High (Indefinite shelf life) | Accurate stoichiometry in reductive aminations. |

| Oxidative Stability | Poor (C-B bond cleavage) | Excellent | Compatible with oxidative workups. |

| Lewis Acidity | High (Empty p-orbital) | Null (Tetracoordinate) | No interference with amine nucleophiles. |

| Chromatography | Streaks/Decomposes | Silica stable (elute with polar mix) | Easy purification of intermediates. |

Chemomimetic Reactivity Pathways[1]

The power of aldehyde-trifluoroborates lies in their ability to undergo Chemoselective Divergence . You can react the aldehyde (C-electrophile) or the boron (C-nucleophile) independently.

Pathway A: Reductive Amination (The "Amine-First" Strategy)

This pathway is critical for generating amine-functionalized biaryl precursors. The

Mechanism: The tetracoordinate nature of the trifluoroborate prevents the boron from coordinating to the hemiaminal oxygen intermediate.[1] This precludes the "Petasis Boronic Acid Mannich" pathway, forcing the reaction strictly down the reductive amination route.

Experimental Protocol: Reductive Amination

-

Reagents: Potassium 4-formylphenyltrifluoroborate (1.0 equiv), Primary/Secondary Amine (1.1 equiv), Pyridine Borane (

) or Sodium Triacetoxyborohydride ( -

Solvent: Methanol (MeOH).[4]

-

Steps:

-

Combine trifluoroborate and amine in MeOH. Stir for 1-2 h to form the imine (monitor by disappearance of CHO peak in

NMR). -

Add reducing agent (

or -

Stir at room temperature for 4–12 h.

-

Workup: Remove solvent. Triturate with

to remove organic impurities. The product is often an amine-trifluoroborate zwitterion or salt. -

Note: Do not use strong aqueous acid for workup, as it may hydrolyze the

group.

-

Pathway B: Suzuki-Miyaura Coupling (The "Coupling-First" Strategy)

Under basic hydrolysis conditions, the

Experimental Protocol: Cross-Coupling

-

Catalyst System:

(2 mol%) / RuPhos (4 mol%) or -

Base:

(3.0 equiv). -

Solvent: Toluene/H2O (3:1) or THF/H2O.

-

Steps:

-

Degas solvents thoroughly (Argon sparge).

-

Combine Aryl Chloride/Bromide (1.0 equiv), Aldehyde-Trifluoroborate (1.05 equiv), Base, and Catalyst.

-

Heat to 85 °C for 4–12 h.

-

Workup: Standard aqueous extraction. The aldehyde group remains intact on the biaryl product.

-

Visualizing the Divergent Workflow

The following diagram illustrates the orthogonality of the aldehyde and trifluoroborate functionalities.

Caption: Divergent synthesis pathways utilizing the chemo-orthogonality of the aldehyde (C-center) and trifluoroborate (B-center) moieties.

Troubleshooting & Optimization

Hydrolysis Control

In Suzuki couplings, the rate of

-

Problem: Low conversion in coupling.

-

Solution: Increase water content in the solvent system (e.g., move from 10:1 to 3:1 Organic:Water). The hydrolysis requires

to generate the active boronic acid species.

Aldehyde Protection

While the aldehyde is generally stable, highly basic conditions (e.g.,

-

Mitigation: Use milder bases like

or

Purification of Zwitterions

Amino-trifluoroborates (from Path A) can be difficult to purify due to their zwitterionic nature.

-

Technique: Avoid silica gel chromatography, which can irreversibly bind the polar salt. Instead, use reverse-phase chromatography (C18) or simple precipitation/trituration with non-polar solvents (Ether/Hexanes) to remove organic byproducts.

References

-

Molander, G. A., & Petrillo, D. E. (2008).[5] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[5] Organic Letters, 10(9), 1795–1798. [Link]

-

Molander, G. A., & Canturk, B. (2009). Functionalization of Organotrifluoroborates: Reductive Amination. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]

-

Nowrouzi, F., Thadani, A. N., & Batey, R. A. (2009).[6] Allylation and Crotylation of Ketones and Aldehydes Using Potassium Organotrifluoroborate Salts under Lewis Acid and Montmorillonite K10 Catalyzed Conditions.[6] Organic Letters, 11(12), 2631–2634. [Link]

-

Darses, S., & Genet, J. P. (2008).[3] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.[3] [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

Sources

- 1. Functionalization of Organotrifluoroborates: Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 6. Allylation and Crotylation of Ketones and Aldehydes Using Potassium Organotrifluoroborate Salts under Lewis Acid and Montmorillonite K10 Catalyzed Conditions [organic-chemistry.org]

Potassium trifluoro(5-formylfuran-3-yl)borate: A Technical Guide to Properties, Synthesis, and Cross-Coupling Applications

Executive Summary

In modern medicinal chemistry and organic synthesis, the construction of complex heteroaryl frameworks demands building blocks that are both highly reactive under controlled conditions and stable during long-term storage. Potassium trifluoro(5-formylfuran-3-yl)borate has emerged as a premier reagent for these purposes. By masking the sensitive boronic acid moiety as a potassium trifluoroborate salt, this compound overcomes the traditional limitations of heteroaryl boronic acids—namely, their propensity for protodeboronation and boroxine formation. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic advantages, and validated experimental workflows for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

Potassium trifluoro(5-formylfuran-3-yl)borate is a tetracoordinate organoboron salt. The molecule features a furan core substituted with a formyl group (-CHO) at the 5-position and a potassium trifluoroborate group (-BF₃K) at the 3-position.

The formyl group serves as a versatile synthetic handle for downstream functionalization (e.g., reductive aminations, Wittig olefinations), while the trifluoroborate group ensures a robust C-B bond that resists degradation [1].

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | Potassium trifluoro(5-formylfuran-3-yl)borate |

| CAS Registry Number | 1393683-78-7 |

| Molecular Formula | C₅H₃BF₃KO₂ |

| Molecular Weight | 201.98 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility Profile | Soluble in H₂O, MeOH, EtOH; Insoluble in Hexane, Et₂O |

| Stability | Air- and moisture-stable; resists protodeboronation |

Mechanistic Role in Cross-Coupling Reactions

The primary application of Potassium trifluoro(5-formylfuran-3-yl)borate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Unlike free boronic acids, organotrifluoroborates are inert to direct transmetalation. They act as "protected" boronic acids that must undergo a base-mediated hydrolysis to release the active boronic acid or boronate species in situ [3].

Causality in Mechanism: This slow-release hydrolysis is the critical advantage of the reagent. By maintaining a low, steady-state concentration of the active boronic acid in the reaction mixture, competitive side reactions such as protodeboronation (the cleavage of the C-B bond) and oxidative homocoupling are drastically minimized. This allows for high-yielding couplings even with sterically hindered or electron-deficient aryl halides [4].

Catalytic cycle of Suzuki-Miyaura coupling using the organotrifluoroborate.

Experimental Workflows: Synthesis & Application

Synthesis of Potassium trifluoro(5-formylfuran-3-yl)borate

The compound is typically synthesized from its corresponding boronic acid precursor, 5-formylfuran-3-boronic acid [2].

Workflow for synthesizing the organotrifluoroborate from its boronic acid precursor.

Step-by-Step Protocol:

-

Dissolution: Suspend 5-formylfuran-3-boronic acid (1.0 eq) in a minimal volume of Methanol/H₂O (typically a 4:1 ratio).

-

Fluorination: Slowly add Potassium bifluoride (KHF₂, 3.5 eq) to the stirring suspension.

-

Causality: KHF₂ is utilized because it acts as both the fluorinating agent and the source of the potassium counterion. The excess drives the thermodynamic equilibrium completely toward the tetracoordinate borate.

-

-

Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. The product will begin to precipitate as a white solid.

-

Concentration: Remove the methanol under reduced pressure.

-

Causality: Removing the organic solvent decreases the solubility of the salt in the remaining aqueous phase, maximizing precipitation.

-

-

Isolation & Washing: Filter the precipitate and wash sequentially with minimal ice-cold water, followed by cold acetone and diethyl ether.

-

Causality: Cold water removes unreacted KHF₂, while cold non-polar solvents (acetone/ether) dry the salt and wash away unreacted boronic acid without dissolving the target product.

-

-

Drying: Dry the solid under high vacuum to yield the pure potassium trifluoroborate salt.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol outlines the coupling of Potassium trifluoro(5-formylfuran-3-yl)borate with a generic aryl bromide.

Step-by-Step Protocol:

-

Preparation: In an oven-dried Schlenk tube, combine Potassium trifluoro(5-formylfuran-3-yl)borate (1.1 eq), Aryl bromide (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

-

Solvent Addition: Add a degassed biphasic solvent mixture of Toluene/H₂O (3:1).

-

Causality: The biphasic system is strictly required. Toluene solubilizes the aryl halide and the growing organic product, while water is essential to dissolve the inorganic base and facilitate the slow hydrolysis of the -BF₃K group into the active -B(OH)₂ species.

-

-

Reaction: Seal the tube under an inert atmosphere (N₂ or Ar) and heat to 85°C for 12–16 hours.

-

Workup: Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and separate the layers. Extract the aqueous layer twice with EtOAc.

-

Causality: The organic product partitions into the EtOAc, leaving the fluorinated boron byproducts and excess salts in the aqueous phase.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography to isolate the 5-aryl-3-formylfuran derivative.

Pharmacological & Drug Development Significance

The furan ring is a privileged scaffold in medicinal chemistry, frequently acting as a bioisostere for phenyl or pyrrole rings to modulate lipophilicity and target-binding affinity. By utilizing Potassium trifluoro(5-formylfuran-3-yl)borate, drug development professionals can efficiently append the furan core to complex drug candidates via late-stage functionalization. Furthermore, the preserved formyl group allows for the immediate generation of compound libraries via reductive amination with various primary and secondary amines, accelerating Structure-Activity Relationship (SAR) studies.

References

-

National Center for Biotechnology Information. "5-Formylfuran-3-boronic acid." PubChem Compound Summary for CID 5221096. URL: [Link]

-

Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275-286. URL: [Link]

-

Darses, S., & Genet, J. P. (2008). "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chemical Reviews, 108(1), 288-325. URL: [Link]

Technical Guide: Solubility & Handling of Potassium Trifluoro(5-formylfuran-3-yl)borate

Topic: Solubility of potassium trifluoro(5-formylfuran-3-yl)borate in water Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Potassium trifluoro(5-formylfuran-3-yl)borate is a robust, air-stable organoboron reagent utilized primarily as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. As a heteroaryl trifluoroborate, it serves as a superior surrogate to (5-formylfuran-3-yl)boronic acid (CAS: 62306-80-3) , which is prone to protodeboronation and anhydride (boroxine) formation.

This guide details the solubility profile, thermodynamic behavior, and stability of this compound in aqueous media.[1] Understanding these parameters is critical for optimizing biphasic reaction conditions, purification protocols, and storage stability.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Identity & Structure

The compound consists of a potassium cation and a trifluoro(organo)borate anion.[2][3] The anion features a furan core substituted with a formyl group at the C5 position and the trifluoroborate moiety at the C3 position.

| Property | Data |

| Systematic Name | Potassium trifluoro(5-formylfuran-3-yl)borate |

| Precursor CAS | 62306-80-3 (Boronic Acid) |

| Molecular Formula | C₅H₃BF₃KO₂ |

| Molecular Weight | 201.98 g/mol |

| Appearance | White to off-white crystalline solid |

| Electronic Character | Electron-deficient furan ring (due to formyl group) |

Synthesis & Purity Implications

Solubility is often dictated by the purity of the salt. This compound is typically synthesized by treating the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).

-

Impurity Profile: Common impurities include excess KHF₂ or KF. These inorganic salts are highly water-soluble and can artificially inflate perceived solubility values if gravimetric methods are used without spectroscopic validation.

-

Purification: The standard purification involves dissolution in acetone (where inorganic fluorides are insoluble) followed by precipitation with diethyl ether.

Solubility Characteristics in Water[2][4][10]

Thermodynamic Solubility Profile

Unlike simple inorganic salts (e.g., KCl), potassium organotrifluoroborates exhibit amphiphilic solubility behavior .

-

Water Solubility: Moderate. Estimated range: 50–150 mg/mL at 25°C .

-

Mechanism: The ionic K⁺/BF₃⁻ terminus drives aqueous solvation, while the lipophilic formyl-furan core limits it.

-

Temperature Dependence: Solubility increases significantly with temperature, allowing for recrystallization from hot water or water/acetonitrile mixtures.

-

-

Organic Solvent Solubility:

-

High: Acetone, Acetonitrile, Methanol, DMF.

-

Low/Insoluble: Diethyl ether, Hexanes, Toluene, Dichloromethane.

-

The Hydrolysis Equilibrium (Stability)

In pure water at neutral pH, the compound is kinetically stable. However, thermodynamic equilibrium exists between the trifluoroborate and the boronic acid.

Key Insight: The C–B bond in electron-deficient heteroaryls (like 5-formylfuran) is generally robust, but the B–F bonds are susceptible to hydrolysis in acidic media.

Caption: Equilibrium pathway between trifluoroborate salt and boronic acid. Acidic conditions drive the reaction to the right.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this method for rapid estimation when high-purity material (>98%) is available.

-

Preparation: Dry the potassium trifluoro(5-formylfuran-3-yl)borate in a vacuum oven at 40°C for 4 hours to remove surface moisture.

-

Saturation: Add excess solid (approx. 200 mg) to 1.0 mL of degassed deionized water in a 4 mL vial.

-

Equilibration: Vortex for 1 minute, then stir at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter (pre-saturated with water) into a tared vial.

-

Evaporation: Lyophilize the filtrate or evaporate under reduced pressure (avoid high heat to prevent hydrolysis).

-

Calculation: Weigh the residue.

-

Formula:

-

Protocol B: ¹⁹F-NMR Quantitative Analysis (Recommended)

Use this method to distinguish between the intact trifluoroborate and free fluoride/hydrolysis products.

-

Standard Preparation: Prepare a solution of an internal standard (e.g., α,α,α-trifluorotoluene) in a water-miscible solvent (e.g., acetone-d6).

-

Sample Preparation: Prepare a saturated aqueous solution as in Protocol A.

-

NMR Sample: Mix 500 µL of the saturated aqueous filtrate with 100 µL of the internal standard solution in an NMR tube.

-

Acquisition: Acquire a ¹⁹F-NMR spectrum (typically -130 to -150 ppm for Ar-BF₃K).

-

Quantification: Integrate the trifluoroborate signal against the internal standard.

-

Note: Free fluoride (F⁻) appears at ~ -120 ppm; ensure this is not integrated.

-

Caption: Decision workflow for determining solubility. qNMR is preferred to exclude inorganic fluoride impurities.

Practical Applications in Drug Development

Solvent Selection for Suzuki-Miyaura Coupling

The solubility profile dictates the optimal solvent systems for cross-coupling reactions.

-

Preferred System: THF/Water (4:1) or Toluene/Water (3:1) .

-

Rationale: The trifluoroborate dissolves in the aqueous phase (or the water-rich interface), while the aryl halide dissolves in the organic phase. The phase transfer is efficient, often requiring no phase-transfer catalyst.

-

-

Base Selection: Use weak bases like K₂CO₃ or K₃PO₄ . Avoid strong hydroxides if possible to prevent competitive deborylation, although trifluoroborates are generally resistant to base.

Purification Strategy

If the compound needs to be recovered from an aqueous stream:

-

Saturate the aqueous phase with NaCl (Salting out).

-

Extract with a polar organic solvent like THF or EtOAc (though extraction efficiency is lower than for boronic acids).

-

Alternative: Evaporate water, redissolve solids in Acetone , filter off inorganic salts (NaCl/KCl), and precipitate the product with Diethyl Ether .

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

-

Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

PubChem Compound Summary. (n.d.). (5-Formylfuran-3-yl)boronic acid (CAS 62306-80-3).[4][5][6][7][8][9] National Center for Biotechnology Information. Link

Sources

- 1. matec-conferences.org [matec-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. Mayr's Database Of Reactivity Parameters: Moleculepotassium trifluoro(furan-3-yl)borate [cup.lmu.de]

- 4. 5-Formylfuran-3-boronic acid | C5H5BO4 | CID 5221096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. vdoc.pub [vdoc.pub]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. cmscientifica.com.br [cmscientifica.com.br]

- 8. labfind.co.kr [labfind.co.kr]

- 9. 62306-80-3 | 5-Formylfuran-3-boronic acid | Boroncore [boroncore.com]

Commercial Sourcing & Technical Utilization: Potassium Trifluoro(5-formylfuran-3-yl)borate

The following technical guide details the commercial landscape, sourcing strategies, and synthetic utilization of Potassium trifluoro(5-formylfuran-3-yl)borate .

Executive Summary

Potassium trifluoro(5-formylfuran-3-yl)borate is a high-value organoboron building block used to introduce the 2,4-disubstituted furan motif (due to IUPAC numbering symmetry, often referred to as 5-formyl-3-furanyl) into pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling.

Market Reality: While the potassium trifluoroborate salt offers superior shelf-life and stoichiometry control compared to its boronic acid counterpart, it is rarely held in stock by major catalog suppliers. The dominant commercial form is the precursor, 5-formylfuran-3-boronic acid (CAS 62306-80-3) .

This guide recommends a "Buy Precursor, Convert In-House" strategy for small-to-medium scale needs, while reserving direct salt procurement for bulk custom manufacturing.

Technical Profile & Chemical Identity

| Property | Specification |

| Target Compound | Potassium trifluoro(5-formylfuran-3-yl)borate |

| Precursor CAS | 62306-80-3 (Boronic Acid form) |

| IUPAC Synonym | Potassium trifluoro(2-formylfuran-4-yl)borate (Symmetry equivalent) |

| Molecular Weight | ~202.0 g/mol (Salt) |

| Appearance | White to off-white crystalline solid |

| Stability | Air/Moisture Stable (Salt) vs. Hygroscopic/Dehydrating (Acid) |

| Key Functionality | C3-Boron: Nucleophile for Pd-catalyzed coupling.C5-Formyl: Electrophile for reductive amination/Wittig. |

Commercial Landscape: Sourcing Strategy

Due to the niche nature of the trifluoroborate salt, researchers must choose between two sourcing pathways. The following decision matrix illustrates the optimal procurement logic.

Sourcing Decision Matrix (DOT Visualization)

Figure 1: Strategic sourcing workflow favoring the precursor route due to commercial availability.

Primary Suppliers (Precursor: CAS 62306-80-3)

The boronic acid precursor is widely available.[1] The following suppliers are verified for high-purity (>97%) stock.

| Supplier | Catalog / SKU | Stock Status | Region |

| Sigma-Aldrich (Merck) | 62306-80-3 | Stock / Lead Time | Global |

| Ambeed | AMBH2D701A58 | High Stock | USA/Global |

| BLD Pharm | BD8413 | High Stock | China/Global |

| Combi-Blocks | Check CAS | Frequent Stock | USA |

| MolCore | Custom | Make-to-Order | Global |

Procurement Note: Search for "2-Formylfuran-4-boronic acid" as well. Due to furan ring symmetry, this is the exact same molecule as 5-formylfuran-3-boronic acid.

Technical Methodology: Synthesis & Utilization

If the salt is unavailable, the conversion from the boronic acid is a robust, self-validating protocol.

Protocol: Conversion to Potassium Trifluoroborate

Objective: Convert 5-formylfuran-3-boronic acid to the potassium trifluoroborate salt to enhance stability and coupling efficiency.

Reagents:

-

5-Formylfuran-3-boronic acid (1.0 equiv)

-

Potassium bifluoride (KHF₂, 3.5 - 4.5 equiv)

-

Solvent: Methanol (MeOH) / Water (H₂O) [1:1 ratio]

Step-by-Step Procedure:

-

Dissolution: Dissolve the boronic acid (e.g., 1.0 g) in MeOH (5 mL).

-

Addition: Prepare a saturated solution of KHF₂ in water (4.5 equiv). Add this dropwise to the boronic acid solution at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. The mixture typically becomes a slurry.

-

Concentration: Remove MeOH under reduced pressure (Rotavap). Do not heat above 40°C.

-

Drying: Freeze-dry (lyophilize) the remaining aqueous slurry to remove water completely.

-

Extraction: Extract the solid residue with hot Acetone or Acetonitrile (the inorganic salts KHF₂/KF remain insoluble; the product dissolves).

-

Precipitation: Filter the organic layer and induce precipitation by adding Diethyl Ether or Hexanes.

-

Filtration: Collect the white solid by filtration.

QC Criteria (Self-Validation):

-

¹¹B NMR: Signal typically around 2–4 ppm (quartet).

-

¹⁹F NMR: Characteristic doublet around -130 to -150 ppm. Absence of free fluoride signal.

Application: Suzuki-Miyaura Cross-Coupling